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Cat. No.: B1664087

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthesis of 2'-Hydroxypropiophenone, a
key intermediate in pharmaceutical and fine chemical industries, and its subsequent validation
using a suite of spectroscopic techniques. We present a reliable synthesis protocol via the
Fries rearrangement of phenyl propionate and compare the expected spectroscopic data of the
final product with that of potential starting materials and byproducts. This guide is intended to
equip researchers with the necessary information for the successful synthesis and
unambiguous characterization of 2'-Hydroxypropiophenone.

Synthesis of 2'-Hydroxypropiophenone via Fries
Rearrangement

The Fries rearrangement is a classic and effective method for the synthesis of hydroxyaryl
ketones from phenolic esters.[1][2] In this guide, we focus on the synthesis of 2'-
Hydroxypropiophenone from phenyl propionate using aluminum chloride as a Lewis acid
catalyst.[3] The reaction proceeds through the migration of the propionyl group from the
phenolic oxygen to the ortho position of the aromatic ring.[1]

Reaction Scheme:

Phenyl Propionate — 2'-Hydroxypropiophenone
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Experimental Protocols
Synthesis of 2'-Hydroxypropiophenone

This protocol is based on the Fries rearrangement of phenyl propionate.
Materials:

e Phenyl propionate

e Anhydrous aluminum chloride (AICI3)

» Nitrobenzene (solvent)

e Hydrochloric acid (HCI), 5% aqueous solution

» Dichloromethane

e Anhydrous sodium sulfate

e Round-bottom flask

» Reflux condenser

e Heating mantle

e Separatory funnel

» Rotary evaporator

Procedure:

e In a clean, dry round-bottom flask, dissolve phenyl propionate in nitrobenzene.

e Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions
while stirring.

 After the addition is complete, remove the ice bath and heat the reaction mixture to the
desired temperature for several hours to facilitate the rearrangement.
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e Upon completion, cool the mixture to room temperature and carefully pour it onto a mixture
of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride
complex.

o Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
e Wash the organic layer sequentially with 5% HCI solution, water, and brine.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using
a rotary evaporator.

e The crude product can be purified by column chromatography or distillation under reduced
pressure to yield pure 2'-Hydroxypropiophenone.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
e 1H and 3C NMR spectra were recorded on a Bruker AC-300 spectrometer.
o Samples were dissolved in deuterated chloroform (CDCls).

o Chemical shifts (d) are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard.

2. Infrared (IR) Spectroscopy:

» FTIR spectra were obtained using a capillary cell for the neat liquid sample.[4]
e The spectrum was recorded in the range of 4000-400 cm~1.

3. Mass Spectrometry (MS):

o GC-MS analysis was performed to determine the molecular weight and fragmentation
pattern.

e The mass spectrum was obtained using electron ionization (El).[5]
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Data Presentation: Spectroscopic Comparison

The following tables summarize the expected spectroscopic data for the starting material
(Phenyl Propionate), the desired product (2'-Hydroxypropiophenone), and a potential
byproduct (4'-Hydroxypropiophenone).

Table 1: *H NMR Data (CDCls, 300 MHz)

Chemical Shift (6, ppm)

Compound Lo Assighment
and Multiplicity

Phenyl Propionate 7.40-7.20 (m, 5H) Ar-H

2.62 (g, 2H) -CHa-

1.25 (t, 3H) -CHs

2'-Hydroxypropiophenone 12.1 (s, 1H) Ar-OH

7.75 (dd, 1H) Ar-H

7.45 (t, 1H) Ar-H

6.95 (d, 1H) Ar-H

6.85 (t, 1H) Ar-H

3.05 (g, 2H) -CHa-

1.20 (t, 3H) -CHs

4'-Hydroxypropiophenone 7.90 (d, 2H) Ar-H

6.90 (d, 2H) Ar-H

2.95 (g, 2H) -CHa-

1.20 (t, 3H) -CHs

Table 2: 3C NMR Data (CDCls, 75 MHz)
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Compound Chemical Shift (6, ppm)

173.5 (C=0), 150.8, 129.3, 125.8, 121.6 (Ar-C),

Phenyl Propionate
27.8 (-CH2-), 9.1 (-CH3)

206.5 (C=0), 162.5, 136.3, 130.1, 118.8, 118.6,

2'-Hydroxypropiophenone
y ypropiop 118.4 (Ar-C), 36.4 (-CHz-), 8.5 (-CH3)

200.1 (C=0), 161.8, 131.2, 129.5, 115.5 (Ar-C),

4'-Hydroxypropiophenone
ydroxypropiop 31.2 (-CH2-), 8.5 (-CHs)

Table 3: IR and Mass Spectrometry Data

Compound IR (cm™?) Mass Spectrum (m/z)

Phenyl Propionate ~1760 (C=0 ester) 150 (M+), 94, 57

_ ~3400-3000 (O-H), ~1645
2'-Hydroxypropiophenone 150 (M+), 121, 93, 65[4][5]
(C=0 ketone)

_ ~3600-3100 (O-H), ~1670
4'-Hydroxypropiophenone 150 (M+), 121, 93
(C=0 ketone)

Visualizing the Process

The following diagrams illustrate the experimental workflow for the synthesis and the logical
approach for the spectroscopic validation of 2'-Hydroxypropiophenone.
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Synthesis Workflow

Start: Phenyl Propionate & AICIs

itrobenzene

Fries Rearrangement

Acidic Workup & Extraction

Purification (Distillation/Chromatography)

Product: 2'-Hydroxypropiophenone

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of 2'-Hydroxypropiophenone.
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Spectroscopic Validation Logic

Synthesized Product

Confirms Molecular Weight lldentifies Functional Groups \Determines Connectivity

Mass Spectrometry IR Spectroscopy NMR Spectroscopy
(m/z = 150) (O-H & C=0 stretch) (*H & 13C shifts)

Confirmed Structure:
2'-Hydroxypropiophenone

Click to download full resolution via product page
Caption: Logical workflow for the spectroscopic validation of 2'-Hydroxypropiophenone.

This comprehensive guide provides the necessary tools for the successful synthesis and
rigorous spectroscopic validation of 2'-Hydroxypropiophenone, ensuring a high degree of
confidence in the identity and purity of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Fries Rearrangement | Thermo Fisher Scientific - CA [thermofisher.com]

3. 2'-Hydroxypropiophenone | 610-99-1 [chemicalbook.com]

4. 2'-Hydroxypropiophenone | COH1002 | CID 69133 - PubChem
[pubchem.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1664087?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664087?utm_src=pdf-body
https://www.benchchem.com/product/b1664087?utm_src=pdf-body
https://www.benchchem.com/product/b1664087?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_of_2_Hydroxyacetophenone_via_Fries_Rearrangement.pdf
https://www.thermofisher.com/ca/en/home/chemicals/learning-center/organic-chemistry-resources/electrophilic-aromatic-substitution-reactions/fries-rearrangement.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5717338.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxypropiophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxypropiophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 5. ortho-Hydroxypropiophenone [webbook.nist.gov]

 To cite this document: BenchChem. [A Comprehensive Guide to the Synthesis and
Spectroscopic Validation of 2'-Hydroxypropiophenone]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1664087#validation-of-2-
hydroxypropiophenone-synthesis-through-spectroscopic-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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